molecular formula C14H13IO B8159115 1-Benzyloxymethyl-3-iodo-benzene

1-Benzyloxymethyl-3-iodo-benzene

Cat. No.: B8159115
M. Wt: 324.16 g/mol
InChI Key: KFDNJIFNMYHLCH-UHFFFAOYSA-N
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Description

1-Benzyloxymethyl-3-iodo-benzene: is an organic compound with the molecular formula C13H11IO . It is a derivative of benzene, where a benzyloxymethyl group is attached to the first carbon and an iodine atom is attached to the third carbon of the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxymethyl-3-iodo-benzene can be synthesized through several methods. One common approach involves the iodination of 1-benzyloxymethyl-benzene . This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxymethyl-3-iodo-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The benzyloxymethyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

    Oxidation Products: Oxidized derivatives of the benzyloxymethyl group, such as benzaldehyde or benzoic acid, can be produced.

Scientific Research Applications

Chemistry: 1-Benzyloxymethyl-3-iodo-benzene is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be used in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-benzyloxymethyl-3-iodo-benzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form carbon-carbon bonds.

Comparison with Similar Compounds

    1-Benzyloxymethyl-4-iodo-benzene: Similar structure but with the iodine atom at the fourth position.

    1-Benzyloxymethyl-2-iodo-benzene: Iodine atom at the second position.

    1-Benzyloxymethyl-3-bromo-benzene: Bromine atom instead of iodine at the third position.

Uniqueness: 1-Benzyloxymethyl-3-iodo-benzene is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the benzyloxymethyl group also adds to its versatility in synthetic applications.

Properties

IUPAC Name

1-iodo-3-(phenylmethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDNJIFNMYHLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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